

# Application Note: Co-immunoprecipitation Assays to Study JB170-Mediated Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JB170     |           |
| Cat. No.:            | B15622043 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**JB170** is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Aurora Kinase A (AURORA-A).[1] As a heterobifunctional molecule, **JB170** links the AURORA-A inhibitor Alisertib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This dual binding induces the formation of a ternary complex comprising AURORA-A, **JB170**, and CRBN, leading to the polyubiquitination and subsequent proteasomal degradation of AURORA-A.[2] This not only inhibits the kinase activity of AURORA-A but also eliminates its non-catalytic scaffolding functions, offering a distinct therapeutic mechanism compared to traditional kinase inhibitors.[2][3]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[4][5][6] By using an antibody to capture a specific "bait" protein, researchers can also pull down its interacting "prey" proteins. This application note provides a detailed protocol for utilizing Co-IP to investigate and validate the protein interactions mediated by **JB170**, specifically the formation of the AURORA-A-**JB170**-CRBN ternary complex.

## **Signaling Pathway and Mechanism of Action**



The mechanism of **JB170**-induced protein degradation involves hijacking the cell's natural protein disposal system. The diagram below illustrates the key steps in this process, from the formation of the ternary complex to the degradation of the target protein, AURORA-A.

Caption: JB170-mediated degradation of AURORA-A.

# **Experimental Workflow for Co-immunoprecipitation**

The following diagram outlines the general workflow for a Co-IP experiment designed to detect the interaction between a bait protein (e.g., AURORA-A) and its binding partners (e.g., CRBN) in the presence of **JB170**.





Click to download full resolution via product page

Caption: General workflow for a Co-IP experiment.



# Detailed Protocol: Co-immunoprecipitation of AURORA-A and Interacting Partners

This protocol is optimized for studying **JB170**-mediated protein interactions in cultured mammalian cells.

#### A. Reagents and Buffers

| Reagent/Buffer                       | Composition                                                                                                                          | Storage   |
|--------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| PBS (Phosphate-Buffered Saline)      | 137 mM NaCl, 2.7 mM KCl, 10<br>mM Na <sub>2</sub> HPO <sub>4</sub> , 1.8 mM<br>KH <sub>2</sub> PO <sub>4</sub> , pH 7.4              | Room Temp |
| IP Lysis Buffer                      | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[5] Just before use, add protease and phosphatase inhibitor cocktails.     | 4°C       |
| Wash Buffer                          | IP Lysis Buffer (or a more<br>stringent version with higher<br>salt/detergent if needed)                                             | 4°C       |
| Elution Buffer (for Western<br>Blot) | 2X Laemmli Sample Buffer:<br>4% SDS, 20% glycerol, 120<br>mM Tris-HCl (pH 6.8), 0.02%<br>bromophenol blue, 10% β-<br>mercaptoethanol | Room Temp |
| Antibodies                           | Primary antibody against bait (e.g., anti-AURORA-A), primary antibody against expected prey (e.g., anti-CRBN), isotype control IgG   | 4°C/-20°C |
| Beads                                | Protein A/G magnetic beads or agarose beads                                                                                          | 4°C       |
| JB170 Stock Solution                 | 10 mM in DMSO                                                                                                                        | -20°C     |



#### B. Experimental Procedure

- Cell Culture and Treatment:
  - Plate mammalian cells (e.g., MV4-11 or IMR5) to achieve 80-90% confluency.[3][7]
  - Treat cells with the desired concentration of **JB170** (e.g., 0.1-1  $\mu$ M) or an equivalent volume of DMSO as a vehicle control for 4-6 hours.[3]
- Cell Lysis:
  - Aspirate the culture medium and wash the cells twice with ice-cold PBS.
  - Add 1 mL of ice-cold IP Lysis Buffer per 1x10<sup>7</sup> cells.[5]
  - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  - Incubate on ice for 20-30 minutes with occasional vortexing.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4][5]
  - Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
  - Determine the protein concentration using a Bradford or BCA assay.
- Lysate Pre-clearing (Optional but Recommended):
  - To a sufficient volume of lysate (e.g., 500 μg 1 mg of total protein), add 1 μg of isotype control IgG and 20 μL of a 50% slurry of Protein A/G beads.[8]
  - Incubate on a rotator for 1 hour at 4°C.
  - Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack.
  - Transfer the pre-cleared supernatant to a new tube.
- Immunoprecipitation (IP):



- Add 2-5 μg of the primary antibody against the bait protein (e.g., anti-AURORA-A) to the
  pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG
  to a separate tube of lysate.
- Incubate on a rotator for 4 hours to overnight at 4°C.[4]
- Immune Complex Capture:
  - $\circ~$  Add 30  $\mu L$  of a 50% slurry of Protein A/G beads to each IP reaction.
  - Incubate on a rotator for 1-2 hours at 4°C.
- Washing:
  - Pellet the beads and discard the supernatant.
  - Resuspend the beads in 1 mL of ice-cold Wash Buffer.
  - Repeat the wash step 3-4 times to remove non-specifically bound proteins.[4][9]
- Elution:
  - After the final wash, remove all supernatant.
  - Resuspend the beads in 40 μL of 2X Laemmli Sample Buffer.
  - Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
  - Pellet the beads, and the supernatant now contains the immunoprecipitated proteins.
- C. Analysis by Western Blot
- Load the eluates, along with a sample of the input lysate (20-30 μg), onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.



- Block the membrane and probe with primary antibodies against the bait protein (AURORA-A) and the expected prey protein (CRBN).
- Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

### **Data Presentation and Interpretation**

Quantitative data from Western blot analysis can be obtained by densitometry. The results should demonstrate an increased association of CRBN with AURORA-A in the presence of **JB170**.

Table 1: Densitometry Analysis of Co-IP Western Blot Results

| Sample                | Bait IP  | Prey Detected | Treatment    | Fold Change<br>(Prey/Bait) vs.<br>DMSO |
|-----------------------|----------|---------------|--------------|----------------------------------------|
| Input                 | N/A      | AURORA-A      | DMSO         | 1.0                                    |
| Input                 | N/A      | AURORA-A      | JB170 (1 μM) | 0.4*                                   |
| Input                 | N/A      | CRBN          | DMSO         | 1.0                                    |
| Input                 | N/A      | CRBN          | JB170 (1 μM) | 1.0                                    |
| IP: IgG               | IgG      | CRBN          | JB170 (1 μM) | 0.05                                   |
| IP: anti-<br>AURORA-A | AURORA-A | CRBN          | DMSO         | 1.0                                    |
| IP: anti-<br>AURORA-A | AURORA-A | CRBN          | JB170 (1 μM) | 8.5                                    |

<sup>\*</sup>Input levels of AURORA-A are expected to decrease upon treatment with the degrader **JB170**.

Interpretation: The data in Table 1 shows a significant increase in the amount of CRBN that coimmunoprecipitates with AURORA-A in cells treated with **JB170** compared to the DMSO control. This indicates that **JB170** successfully induces the formation of the AURORA-A-CRBN complex. The low signal in the IgG control confirms the specificity of the immunoprecipitation.



The reduced level of AURORA-A in the input lane for the **JB170**-treated sample confirms the degradation activity of the PROTAC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase -PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. PRIDE PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. moodle2.units.it [moodle2.units.it]
- 9. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- To cite this document: BenchChem. [Application Note: Co-immunoprecipitation Assays to Study JB170-Mediated Protein Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622043#co-immunoprecipitation-assays-to-study-jb170-mediated-protein-interactions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com